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Compound of Interest

Compound Name: Anticancer agent 168

Cat. No.: B12372841 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer therapeutics has led to the identification of DNA2

nuclease/helicase as a promising target. This enzyme plays a critical role in DNA replication

and repair, processes that are often upregulated in cancer cells. Inhibition of DNA2 presents a

strategic approach to induce synthetic lethality, particularly in tumors with specific genetic

backgrounds, such as those with TP53 mutations. This guide provides a detailed comparison of

two notable DNA2 inhibitors: Anticancer agent 168 (also known as d16) and C5 (4-hydroxy-8-

nitroquinoline-3-carboxylic acid). We present a comprehensive analysis of their performance

based on available experimental data, detail the methodologies of key experiments, and

visualize the pertinent biological pathways.

Quantitative Performance Comparison
The following table summarizes the key quantitative data for Anticancer agent 168 (d16) and

C5, offering a side-by-side comparison of their potency and efficacy in different experimental

settings.
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Parameter
Anticancer Agent
168 (d16)

C5 Reference

Biochemical Assay

DNA2 Nuclease

Inhibition IC50

Data not available in

searched literature
20 µM[1][2][3][4] [1][2][3][4]

Cell-Based Assays

GI50 (MDA-MB-231

cells)
228 nM Data not available

GI50 (MDA-MB-435

cells)
137 nM Data not available

Effective

Concentration (BT549

& MDAH-2774 cells,

72h)

5 µM Data not available [5]

Effective

Concentration (C33A

cells, 72h)

2.5 µM Data not available [5]

Synergy with PARP

inhibitors
Yes[5][6] Yes[6] [5][6]

Synthetic Lethality

with mutp53
Yes[5][7] Yes [5][7]

Mechanism of Action and Signaling Pathways
Anticancer agent 168 (d16) and C5, while both targeting DNA2, exhibit distinct mechanisms of

action that are particularly effective in different cancer contexts.

Anticancer Agent 168 (d16): Exploiting Mutant p53-Driven Vulnerabilities

Anticancer agent 168 (d16) demonstrates potent anticancer activity, especially in tumors

harboring mutations in the TP53 gene.[5][8][9] Mutant p53 proteins can interfere with the

normal DNA damage response, creating a dependency on alternative repair pathways,
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including the one involving DNA2. By inhibiting DNA2, d16 disrupts this compensatory

mechanism, leading to an accumulation of DNA damage and subsequent cell death. A key

aspect of d16's mechanism is its ability to inhibit the ATR (Ataxia Telangiectasia and Rad3-

related) signaling pathway in the context of mutant p53, inducing synthetic lethality.[5][10]
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Preclinical Evaluation Workflow for DNA2 Inhibitors
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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